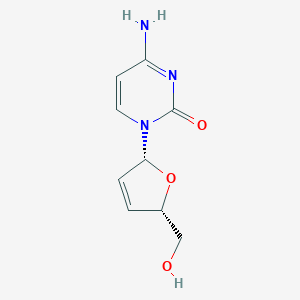

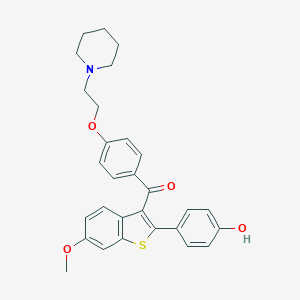

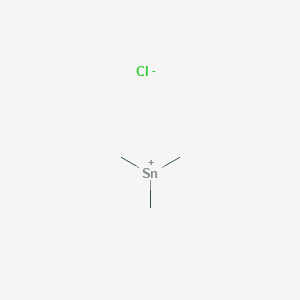

![molecular formula C12H11ClN4 B043354 2-Amino-5-cloro-3,4-dimetil-3H-imidazo[4,5-f]quinolina CAS No. 887352-40-1](/img/structure/B43354.png)

2-Amino-5-cloro-3,4-dimetil-3H-imidazo[4,5-f]quinolina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, a closely related compound, has been achieved starting from 6-amino-7-methylquinoline. This process involves the creation of several structurally related compounds to elucidate the structure-activity relationship, highlighting the method's utility in exploring the chemical space around this molecule. Some of these compounds also exhibited strong mutagenic activity, indicating the synthetic route's relevance for producing both the target and related compounds for further study (Kasai & Nishimura, 1982).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives, has been extensively analyzed to understand their mutagenic activities. Structural analysis involves comparing these compounds' mutagenic potency, revealing that specific substitutions on the imidazo[4,5-f]quinoline ring system significantly affect their biological activity. For example, methyl substitutions at various positions have been shown to impact the mutagenicity of these compounds, highlighting the importance of molecular structure in their biological effects (Nagao et al., 1981).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and similar compounds are pivotal in understanding their mutagenic activities. These compounds undergo various chemical reactions that facilitate their interaction with biological systems, leading to mutagenic outcomes. The synthesis and study of these compounds have revealed the role of specific functional groups and structural motifs in determining their reactivity and interaction with DNA, providing insights into their mutagenic mechanisms (Kasai et al., 1981).

Aplicaciones Científicas De Investigación

- Mutagenicidad: La 2-Amino-5-cloro-3,4-dimetil-3H-imidazo[4,5-f]quinolina (MeIQ) es un compuesto mutagénico. Se ha detectado en alimentos cocinados y es altamente mutagénico en la prueba de Ames .

- Formación de tumores: La administración dietética de este compuesto induce la formación de tumores en varios tejidos, incluida la glándula de Zymbal, la cavidad oral, el colon, la piel y la glándula mamaria en ratas . Los investigadores estudian su potencial carcinogénico y sus mecanismos.

- Aminas heterocíclicas: La MeIQ y las aminas heterocíclicas relacionadas se producen durante los procesos de cocción (por ejemplo, asar a la parrilla, freír). Comprender su formación y toxicidad es crucial para la seguridad alimentaria y la salud pública .

- Saborizantes de alimentos procesados: Estos compuestos se han detectado en saborizantes de alimentos procesados, lo que enfatiza la necesidad de evaluación de riesgos y regulación .

- Interacciones de proteínas: Los investigadores utilizan la this compound como una herramienta para estudiar las interacciones de proteínas y las vías celulares. Su estructura única la hace valiosa para los estudios proteómicos .

- Orientación al ADN y ARN: La estructura heterocíclica del compuesto puede permitirle interactuar con ácidos nucleicos. Los investigadores exploran su potencial como andamiaje farmacológico para dirigirse a secuencias de ADN o ARN .

- Contaminante ambiental: El monitoreo de la presencia de MeIQ en el medio ambiente (por ejemplo, agua, suelo) ayuda a evaluar los riesgos de exposición y el impacto ambiental .

- Bloque de construcción: Los químicos utilizan la this compound como un bloque de construcción para sintetizar otros compuestos. Su estructura única contribuye a la diversidad de bibliotecas químicas para el descubrimiento de fármacos .

Investigación sobre el cáncer y estudios de carcinogenicidad

Seguridad alimentaria y toxicología

Investigación proteómica

Desarrollo de fármacos

Monitoreo ambiental

Síntesis química y química medicinal

Mecanismo De Acción

Target of Action

It is known that this compound is used for proteomics research .

Biochemical Pathways

It is known that similar compounds, such as 2-amino-3,4-dimethyl-3h-imidazo[4,5-f]quinoline, are mutagenic heterocyclic amines found in cooked foods .

Result of Action

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is known to be a mutagenic heterocyclic amine . It has been found in cooked foods and is mutagenic to S. typhimurium in the Ames test . Dietary administration of a similar compound, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, induces tumor formation in various organs in rats .

Action Environment

The action of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline can be influenced by environmental factors. For instance, similar compounds are known to be sensitive to light and air . They are also rapidly degraded by dilute hypochlorite . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERKFPUIILAJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.